1,8-Naftalenanhidrido

Descripción general

Descripción

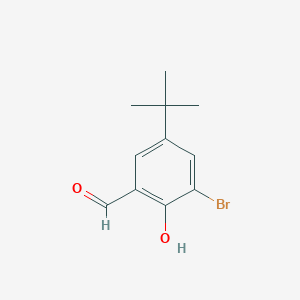

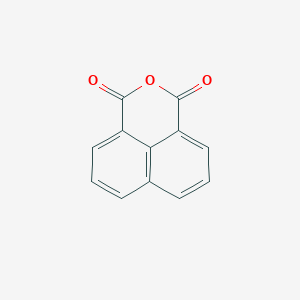

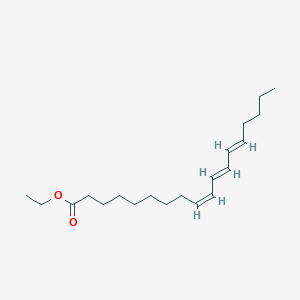

El anhídrido 1,8-naftalénico es un compuesto orgánico con la fórmula C₁₂H₆O₃. Es uno de los tres isómeros del anhídrido naftalénico, los otros dos son los derivados 1,2- y 2,3- . Este compuesto se utiliza principalmente como intermedio para la síntesis de varios derivados, incluidas las naftalimidas, que son conocidas por sus propiedades ópticas .

Aplicaciones Científicas De Investigación

El anhídrido 1,8-naftalénico y sus derivados tienen una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción del anhídrido 1,8-naftalénico implica su capacidad para sufrir hidrólisis y formar ácido naftaleno-1,8-dicarboxílico en soluciones acuosas . Esta reacción es dependiente del pH e implica la formación de un estado de transición donde se produce una transferencia de protones intramolecular . Los objetivos moleculares y las vías involucradas en sus aplicaciones biológicas, como la actividad anticancerígena, están relacionados con su capacidad para interactuar con el ADN y otros componentes celulares .

Análisis Bioquímico

Biochemical Properties

1,8-Naphthalic anhydride is a precursor to a large family of naphthalimides, which are used as optical brighteners . These chloride groups are susceptible to displacement by amines and alkoxides , giving rise to a variety of biochemical interactions

Cellular Effects

Its derivatives, such as naphthalimides, have been intensively investigated for their biomedical applications . They have been used as fluorescent molecules in biological, chemical, and medical fields due to their high stability and various fluorescence properties under different conditions . They have also been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .

Molecular Mechanism

Its derivatives, such as naphthalimides, have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Temporal Effects in Laboratory Settings

Its derivatives, such as naphthalimides, show high stability and various fluorescence properties under different conditions . They have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media .

Metabolic Pathways

It is known that 2,6-naphthalenedicarboxylic acid can be prepared from this anhydride .

Métodos De Preparación

El anhídrido 1,8-naftalénico se prepara típicamente mediante la oxidación aeróbica de acenafteno . La reacción implica el uso de oxígeno o aire como agente oxidante, a menudo en presencia de un catalizador. Los métodos de producción industrial pueden variar, pero el enfoque general implica procesos de oxidación similares.

Análisis De Reacciones Químicas

El anhídrido 1,8-naftalénico experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede reaccionar con aminas y alcóxidos para formar naftalimidas.

Hidrólisis: En soluciones acuosas, el anhídrido 1,8-naftalénico puede hidrolizarse para formar ácido naftaleno-1,8-dicarboxílico.

Desplazamiento Nucleofílico: Los grupos cloro en sus derivados son susceptibles al desplazamiento por nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen aminas, alcóxidos y agua. Los principales productos formados a partir de estas reacciones incluyen naftalimidas y ácido naftaleno-1,8-dicarboxílico .

Comparación Con Compuestos Similares

El anhídrido 1,8-naftalénico es único en comparación con sus isómeros (anhídridos 1,2- y 2,3-naftalénicos) debido a su reactividad y aplicaciones específicas . Compuestos similares incluyen:

Anhídrido 1,2-Nafalécnico: Otro isómero con diferente reactividad y aplicaciones.

Anhídrido 2,3-Nafalécnico: También un isómero con propiedades distintas.

Derivados de 1,8-Nafalimida: Estos compuestos se utilizan ampliamente en varias aplicaciones, incluidas como colorantes fluorescentes y agentes anticancerígenos

El anhídrido 1,8-naftalénico destaca por su uso específico en la síntesis de naftalimidas y sus aplicaciones en campos de alta tecnología como OLED y blanqueadores ópticos .

Propiedades

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSMWKLPSNHDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026505 | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

272 °C, 272 degree C (open cup) | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg] | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan crystalline solid, Needles in alcohol | |

CAS No. |

81-84-5, 34314-32-4 | |

| Record name | Naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,8-Naphthalic anhydride?

A1: 1,8-Naphthalic anhydride has the molecular formula C12H6O3 and a molecular weight of 198.17 g/mol.

Q2: What spectroscopic data are available for characterizing 1,8-Naphthalic anhydride?

A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to characterize 1,8-Naphthalic anhydride and its derivatives. [, , , , , , , , , ] These methods provide insights into the compound's structure, purity, and interactions with other molecules.

Q3: How does the solubility of 1,8-Naphthalic anhydride vary in different solvents?

A3: 1,8-Naphthalic anhydride exhibits varying solubilities depending on the solvent. It shows higher solubility in acetone compared to methanol, ethanol, and acetic acid. [] This solubility difference is crucial for selecting appropriate solvents in reactions and purification processes.

Q4: What is known about the thermal stability of 1,8-Naphthalic anhydride and its derivatives?

A4: Studies have shown that 1,8-Naphthalic anhydride derivatives, particularly phthaloperinone dyes incorporating this moiety, possess excellent thermal stability. These dyes retain significant weight even at temperatures up to 450°C. []

Q5: Can 1,8-Naphthalic anhydride act as a catalyst or promote specific chemical reactions?

A5: While not a catalyst itself, 1,8-Naphthalic anhydride plays a crucial role in synthesizing compounds with catalytic properties. For example, it is a precursor for creating trithio-1,8-naphthalic anhydride, a compound that undergoes Diels-Alder reactions with electron-deficient alkenes, yielding novel fused heterocyclic compounds with potential catalytic applications. [, ]

Q6: How does the structure of 1,8-Naphthalic anhydride lend itself to the synthesis of metallacycles?

A6: The anhydride functionality in 1,8-Naphthalic anhydride readily undergoes ring-opening reactions with metal acetates in the presence of ancillary ligands like 2,2′-bipyridine or 1,10-phenanthroline. This reaction leads to the formation of di-, tetra-, and hexanuclear metallacycles of various metals, including Co2+, Ni2+, and Zn2+ []. These metallacycles hold potential in areas like catalysis and materials science.

Q7: Have computational methods been used to study 1,8-Naphthalic anhydride and its derivatives?

A7: Yes, researchers utilize computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to understand the electronic structures and properties of 1,8-Naphthalic anhydride derivatives. [] These calculations provide valuable insights into their electronic absorption properties, charge-transfer characteristics, and potential applications in areas like organic electronics.

Q8: How do substituents on the 1,8-Naphthalic anhydride core influence its properties?

A8: Introducing different substituents at the 3- or 4-position of 1,8-Naphthalic anhydride significantly impacts its photophysical and electrochemical properties. For instance, incorporating aryl groups with varying donor strengths via Stille coupling affects the energy levels and charge-transfer characteristics of the resulting molecules. [] This fine-tuning through structural modifications is crucial for tailoring the compound for specific applications like fluorescent probes and dyes.

Q9: How does the presence of a nitro group affect the reactivity of 1,8-Naphthalic anhydride?

A9: The introduction of a nitro group increases the electrophilicity of the anhydride moiety, making it more reactive towards nucleophiles like amines. This effect is exploited in the synthesis of various derivatives, including those with potential biological activity. [, , ]

Q10: What strategies are employed to enhance the stability or solubility of 1,8-Naphthalic anhydride derivatives?

A10: Researchers explore strategies like forming quaternary ammonium salts in the alkyl chain at the 4-position of 1,8-Naphthalic anhydride to enhance water solubility, particularly for applications like fluorescent dyes in biological systems. [] Additionally, incorporating 1,8-Naphthalic anhydride units into polymer structures can improve stability and processability for various materials science applications. [, ]

Q11: What are the applications of 1,8-Naphthalic anhydride derivatives in material science?

A11: 1,8-Naphthalic anhydride derivatives find use in developing luminescent materials, including those for organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. [, , , ] Their tunable fluorescence properties and ability to form complexes with various metal ions make them attractive for these applications.

Q12: How is 1,8-Naphthalic anhydride utilized in the synthesis of fluorescent probes?

A12: Researchers functionalize 1,8-Naphthalic anhydride with various groups to create fluorescent probes for biological applications. These probes can detect specific analytes, including metal ions and biomolecules, with high sensitivity and selectivity. [, ]

Q13: What is the role of 1,8-Naphthalic anhydride in agricultural research?

A13: 1,8-Naphthalic anhydride acts as a herbicide safener, mitigating the phytotoxic effects of certain herbicides like barban and butachlor in crops like rice and oats. [, , , ] Its mechanism involves enhancing the activity of detoxifying enzymes in plants, thereby reducing herbicide injury.

Q14: Has 1,8-Naphthalic anhydride shown potential in biomedical applications?

A14: While not a drug itself, derivatives of 1,8-Naphthalic anhydride exhibit promising biological activities. Some derivatives show antimicrobial activity against various bacteria, yeasts, and molds, highlighting their potential as lead compounds for developing new antimicrobial agents. []

Q15: What is known about the environmental fate and degradation of 1,8-Naphthalic anhydride and its derivatives?

A15: While specific information on the environmental fate of 1,8-Naphthalic anhydride is limited in the provided research, some studies suggest its potential presence as a secondary atmospheric pollutant, particularly as 1,8-naphthalic anhydride. [] This finding underscores the need for further research into its environmental persistence, degradation pathways, and potential ecological effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)